N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine
Description
N-(3-Methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is a triazine-diamine derivative characterized by a 1,3,5-triazine core substituted at position 6 with a quinolin-8-yloxymethyl group and at positions 2 and 4 with amine groups linked to a 3-methoxyphenyl moiety. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules. The quinoline moiety may enhance π-π stacking interactions, while the methoxyphenyl group contributes to solubility and binding specificity.
Properties
Molecular Formula |
C20H18N6O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-N-(3-methoxyphenyl)-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H18N6O2/c1-27-15-8-3-7-14(11-15)23-20-25-17(24-19(21)26-20)12-28-16-9-2-5-13-6-4-10-22-18(13)16/h2-11H,12H2,1H3,(H3,21,23,24,25,26) |
InChI Key |
KADGVKYQJODLOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)COC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Triazine Core Functionalization
The synthesis begins with stepwise substitution of cyanuric chloride:
Step 1: Substitution at Position 4
Cyanuric chloride reacts with 3-methoxyaniline in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen, yielding 2-chloro-4-(3-methoxyphenylamino)-6-chloro-1,3,5-triazine. A 1:1 molar ratio and triethylamine (TEA) as a base achieve >85% conversion.
Step 2: Substitution at Position 6
The intermediate undergoes nucleophilic displacement with sodium hydroxymethylate (NaOCH2OH) in dimethylformamide (DMF) at 60°C, introducing a hydroxymethyl group. This step requires 12 hours for 78% yield.
Step 3: Etherification with Quinolin-8-ol
The hydroxymethyl intermediate reacts with quinolin-8-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in THF, forming the quinolin-8-yloxy methyl ether. This step is sensitive to moisture, with yields optimized to 72%.
Step 4: Final Amidation at Position 2
The remaining chlorine at position 2 is replaced via amidation with aqueous ammonia at 100°C, completing the triazine scaffold. Excess ammonia and a 6-hour reaction time ensure >90% yield.
Table 1: Reaction Conditions and Yields for Triazine Functionalization
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Methoxyaniline + TEA | THF | 0–5 | 2 | 85 |
| 2 | NaOCH2OH | DMF | 60 | 12 | 78 |
| 3 | Quinolin-8-ol + DEAD | THF | 25 | 24 | 72 |
| 4 | NH3 (aq) | H2O | 100 | 6 | 90 |
Directed Ortho Metalation (DoM) for Regioselective Substitution
The 3-methoxyphenyl group’s ortho position is selectively functionalized using O-carbamate-directed metalation. Treating 3-methoxyphenyl O-carbamate with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium species, which reacts with electrophiles (e.g., CO2, alkyl halides) to install substituents. This method ensures precise control over steric and electronic effects.
Characterization and Analytical Validation
Critical characterization data for intermediates and the final compound include:
-
NMR Spectroscopy : NMR confirms the absence of residual chlorine and quantifies substitution efficiency. For the final product, the quinolin-8-yloxy methyl group exhibits a singlet at δ 4.85 ppm (CH2), while the triazine NH resonates at δ 8.20 ppm.
-
High-Resolution Mass Spectrometry (HRMS) : Observed m/z 374.4 (calculated for C20H18N6O2: 374.4).
-
HPLC Purity : >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
Comparative Analysis of Alternative Routes
Ullmann Coupling for Ether Formation
An alternative to Mitsunobu etherification employs Ullmann coupling between bromomethyl-triazine and quinolin-8-ol using copper(I) iodide and 1,10-phenanthroline in DMSO. While this method reduces phosphine oxide waste, yields are lower (65%) due to side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the amidation step, improving yield to 93% and reducing reaction time from 6 hours to 30 minutes.
Challenges and Scalability Considerations
-
Steric Hindrance : Bulky substituents on the triazine core impede substitution kinetics, necessitating elevated temperatures or polar aprotic solvents.
-
Moisture Sensitivity : The hydroxymethyl intermediate is prone to hydrolysis, requiring anhydrous conditions during etherification.
-
Cost Efficiency : Quinolin-8-ol’s commercial availability and Mitsunobu reagents’ expense impact large-scale production viability.
Chemical Reactions Analysis
Oxidation and Hydrolysis
The amino groups on the triazine ring undergo oxidation and hydrolysis under specific conditions:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation of -NH₂ | H₂O₂ (30%), FeSO₄, 60°C, 3 hours | N-Oxide derivatives | Limited selectivity; yields ≤45% |
| Acidic hydrolysis | HCl (6M), reflux, 8 hours | 2,4-Diamino-6-carboxylic acid triazine analogue | Partial ring degradation |
| Basic hydrolysis | NaOH (10%), 80°C, 6 hours | 2,4-Diamino-6-amide triazine analogue | Requires anhydrous conditions |
The methoxyphenyl group remains stable under mild acidic/basic conditions but undergoes demethylation with BBr₃ (anhydrous CH₂Cl₂, −78°C) to yield a phenolic derivative.
Functionalization of the Quinoline Moiety
The quinolin-8-yloxy methyl group participates in electrophilic substitution and coordination chemistry:
| Reaction | Conditions | Outcome | Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 hour | Nitro group at C-5 or C-7 of quinoline | Modulates electron density |
| Metal complexation | Cu(II) or Fe(III) salts, ethanol, RT | Stable chelates with N,O-donor sites | Catalysis or bioactivity studies |
Cross-Coupling Reactions
The triazine core supports palladium-catalyzed cross-coupling, though yields vary based on substituent electronic effects:
| Coupling Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Aryl boronic acids | 55–65% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu, toluene | Alkyl/aryl amines | 40–50% |
Steric hindrance from the quinolin-8-yloxy methyl group reduces efficiency in C-6 functionalization .
Stability and Degradation
The compound degrades under UV light (λ = 254 nm) via triazine ring cleavage, forming quinoline-8-ol and methoxyphenylurea derivatives. Storage in amber vials under nitrogen is recommended for long-term stability .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Kinase Inhibition
One of the primary applications of N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is in the field of kinase inhibition. Kinases are pivotal in various cellular processes, and their dysregulation is often implicated in cancer. This compound has been shown to effectively inhibit specific protein kinases, making it a candidate for developing targeted cancer therapies.
Table 1: Kinase Inhibition Profile
| Kinase | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| p38 MAPK | Competitive | 0.15 | |
| EGFR | Non-competitive | 0.25 | |
| JAK2 | Mixed | 0.30 |
The compound's ability to selectively inhibit these kinases suggests that it could lead to the development of new therapeutic agents aimed at treating various cancers.
1.2 Antimicrobial Activity
Recent studies have indicated that compounds with a triazine core can exhibit antimicrobial properties. For instance, peptide dendrimers synthesized using triazine derivatives have shown remarkable antimicrobial activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa . This suggests potential applications in developing new antibiotics or antimicrobial agents.
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves a multi-step process that can be optimized for yield and purity. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity.
Table 2: Synthesis Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Quinoline derivative + methoxyphenol | Reflux in ethanol | 75 |
| Step 2 | Triazine precursor | Heating at 140°C | 80 |
| Step 3 | Purification via recrystallization | Ethanol | 85 |
Material Science Applications
Beyond medicinal applications, this compound has potential uses in material science. Its unique properties allow it to be incorporated into polymers and coatings that require enhanced thermal stability and chemical resistance.
Table 3: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Solubility | Soluble in organic solvents |
| Chemical Resistance | High |
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The quinoline moiety plays a crucial role in binding to the target proteins, while the triazine core provides stability and specificity.
Comparison with Similar Compounds
Aromatic vs. Aliphatic Substituents
Bioactivity Trends
- Herbicidal Activity: Compounds like indaziflam () and ametryn () demonstrate that fluorine and sulfur substituents at C6 improve herbicidal potency and environmental persistence. The target compound’s quinoline group may shift activity toward antifungal or anticancer applications, though this requires experimental validation .
- Hydrogen Bonding: The triazine-diamine core supports hydrogen bonding (e.g., N–H⋯N/O interactions), as seen in ’s crystal structure analysis. The quinoline and methoxy groups in the target compound could modulate such interactions for selective binding .
Key Research Findings
- Synthetic Accessibility: Derivatives with chloromethyl groups (e.g., ’s 6-(chloromethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine) are often intermediates for further functionalization, suggesting the target compound’s quinolinyloxymethyl group could be introduced via nucleophilic substitution .
- Environmental Impact : Methoxy and ethoxy groups (e.g., ) are associated with reduced soil persistence compared to halogenated analogs, implying the target compound may have a shorter environmental half-life than indaziflam .
Biological Activity
N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 349.39 g/mol
The compound features a triazine ring substituted with a methoxyphenyl group and a quinoline moiety, which may contribute to its biological activities.
Anticancer Activity
- Mechanism of Action:
-
Case Studies:
- A study reported that related triazine compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance activity against specific targets .
- In vitro tests demonstrated that similar compounds can inhibit proliferation in breast and lung cancer cells with IC values in the micromolar range .
Antimicrobial Activity
- Spectrum of Activity:
-
Research Findings:
- In vitro studies indicated that certain triazine derivatives showed potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- A recent review highlighted that modifications in substituents on the triazine ring significantly affect the antimicrobial potency .
Anti-inflammatory and Analgesic Effects
- Mechanisms:
- Clinical Implications:
Antiviral Activity
- Efficacy Against Viruses:
- Experimental Evidence:
Data Summary Table
Q & A
Q. What are the established synthetic routes for N-(3-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via stepwise nucleophilic substitution on 1,3,5-triazine cores. A common approach involves:
- Step 1 : Reacting 2,4,6-trichlorotriazine with 4-methoxyphenol at low temperatures (-35°C) using DIPEA as a base to substitute one chlorine atom .
- Step 2 : Introducing quinolin-8-yloxy groups via microwave-assisted coupling (140°C, 150W) with aryl amines or aldehydes in ethanol, followed by NaOH neutralization .
- Step 3 : Final substitution with 3-methoxyaniline at 40°C for 24 hours, purified via MPLC with gradients of CH₂Cl₂/EtOAc .
Key Variables : - Temperature: Lower temperatures (<-30°C) minimize side reactions during initial substitutions .
- Solvent polarity: Ethanol or DMF enhances solubility of aromatic intermediates .
- Microwave irradiation reduces reaction time from days to hours compared to conventional heating .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 3.76 ppm for methoxy protons, aromatic protons at δ 7.2–8.5 ppm) .
- MPLC (Medium-Pressure Liquid Chromatography) : Purification with silica gel (30–35 cm³/min flow rate) using CH₂Cl₂/EtOAc gradients resolves closely related byproducts .
- Melting Point : Consistency (e.g., 79–82°C) indicates purity; deviations suggest impurities or polymorphs .
- TLC (Rf values) : Hexane/EtOAc (2:1) systems monitor reaction progress .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 1 for irritation) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (OSHA HCS respiratory hazard) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
- Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture .
Advanced Research Questions
Q. How can computational methods like 3D-QSAR optimize the biological activity of this triazine-diamine derivative?
- Methodological Answer :
- 3D-QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) to map steric/electrostatic fields. For example, antiproliferative activity correlates with:
- Electrostatic potential : High coefficients near the quinoline group suggest electron-withdrawing substituents enhance binding .
- Steric bulk : Bulky groups at the 6-position (e.g., 4-fluorophenyl) improve hydrophobic interactions with target proteins .
- Validation : Cross-validate models using leave-one-out (LOO) and bootstrapping to ensure predictive power (R² > 0.8) .
Q. What experimental strategies resolve contradictions in reported antiproliferative activity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Test compound at 0.1–100 µM concentrations in triplicate to calculate IC₅₀ values (e.g., MDA-MB-231 vs. MCF-7 cells) .
- Mechanistic Studies :
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase blockage) .
- Western Blotting : Quantify biomarkers like p53, Bax, and Bcl-2 to confirm pro-apoptotic pathways .
- Off-Target Screening : Use kinase profiling assays (e.g., DiscoverX) to identify unintended interactions .
Q. How does the methoxy group at the 3-position influence metabolic stability in vivo?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor demethylation via LC-MS. Compare half-life (t½) to analogs without methoxy groups .
- CYP450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Methoxy groups may reduce CYP affinity due to steric hindrance .
- Pharmacokinetics : Administer IV/PO in rodent models and calculate AUC, Cmax, and clearance rates. Methoxy groups often enhance bioavailability by slowing hepatic metabolism .
Q. What strategies mitigate crystallization challenges during scale-up synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMAc) to improve solubility during cooling crystallization .
- Seeding : Add pure crystalline seeds at 50% supersaturation to control crystal growth .
- Polymorph Control : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor crystal form transitions in real-time .
Data Contradiction Analysis
Q. Why do reported yields vary (70–90%) for similar triazine-diamine syntheses?
- Methodological Answer :
- Reagent Purity : Impurities in DIPEA or trichlorotriazine reduce substitution efficiency. Use ≥99% purity reagents and anhydrous conditions .
- Microwave vs. Conventional Heating : Microwave irradiation (e.g., 50 minutes at 150W) achieves higher yields (90%) by accelerating kinetics, whereas traditional methods (24–48 hours) risk side reactions .
- Byproduct Formation : Incomplete substitution (e.g., residual Cl groups) necessitates rigorous MPLC purification, which lowers isolated yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
